REACTION_CXSMILES
|
C([O:5][CH2:6][CH2:7][O:8][NH:9][C:10]([C:12]1[C:21]([NH:22][C:23]2[CH:28]=[CH:27][C:26]([Br:29])=[CH:25][C:24]=2[F:30])=[C:20]([F:31])[C:15]2[N:16]=[CH:17][N:18]([CH3:19])[C:14]=2[CH:13]=1)=[O:11])(C)(C)C.C(#N)C.P(=O)(O)(O)O>C(O)C.O>[OH:5][CH2:6][CH2:7][O:8][NH:9][C:10]([C:12]1[C:21]([NH:22][C:23]2[CH:28]=[CH:27][C:26]([Br:29])=[CH:25][C:24]=2[F:30])=[C:20]([F:31])[C:15]2[N:16]=[CH:17][N:18]([CH3:19])[C:14]=2[CH:13]=1)=[O:11] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)F)F
|
Name
|
monohydrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(O)(O)=O
|
Name
|
Ethanol Water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
51.5 (± 1.5) °C
|
Type
|
CUSTOM
|
Details
|
After stirring for about 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The suspension is maintained at this temperature for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to internal temperature 20-25° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated to internal temperature 35-37° C.
|
Type
|
ADDITION
|
Details
|
EKNS and CEFOK are added
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred approximately 15 minutes
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
filtered over a funnel
|
Type
|
TEMPERATURE
|
Details
|
The filtrate is cooled to approximately 30° C
|
Type
|
ADDITION
|
Details
|
3 N aqueous potassium hydroxide (KOH) is added to the cooled filtrate over a period of 90 minutes until a pH-value of about 8.1
|
Duration
|
90 min
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated to internal temperature 60-63° C.
|
Type
|
STIRRING
|
Details
|
stirred at this temperature for a period of about 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20-23° C. over a period of about 45 minutes
|
Duration
|
45 min
|
Type
|
FILTRATION
|
Details
|
filtered over a funnel
|
Type
|
CUSTOM
|
Details
|
dried at 50° C. pressure<100 mbar over a period of about 17 hours
|
Duration
|
17 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCONC(=O)C1=CC2=C(N=CN2C)C(=C1NC1=C(C=C(C=C1)Br)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |